![molecular formula C9H5FOS B13427442 5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
5-Fluorobenzo[b]thiophene-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorobenzo[b]thiophene-7-carbaldehyde: is a fluorinated benzothiophene derivative Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophene-7-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine and aldehyde groups. One common method includes the following steps:
Functionalization of Thiophene Ring: The thiophene ring can be functionalized through various methods, such as direct fluorination using molecular fluorine (F₂) or electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Introduction of Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Fluorobenzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 5-Fluorobenzo[b]thiophene-7-carboxylic acid.
Reduction: 5-Fluorobenzo[b]thiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluorobenzo[b]thiophene-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Fluorobenzo[b]thiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
5-Fluorobenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Benzo[b]thiophene-7-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-2-methylbenzo[b]thiophene: Contains a methyl group instead of an aldehyde group, leading to different chemical properties and applications.
Uniqueness
5-Fluorobenzo[b]thiophene-7-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H5FOS |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
5-fluoro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H |
InChIキー |
NJDSBLBCFHCUEH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C(C=C(C=C21)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




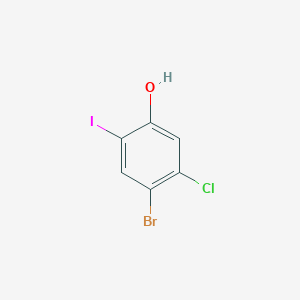

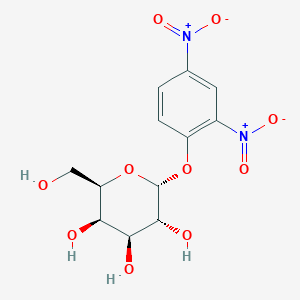
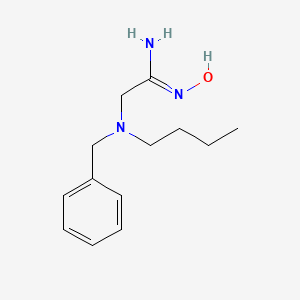
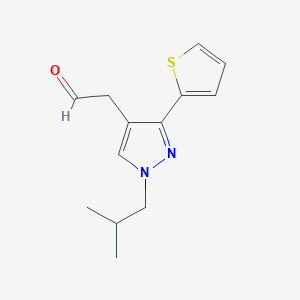
![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
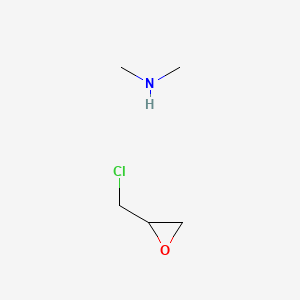
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

